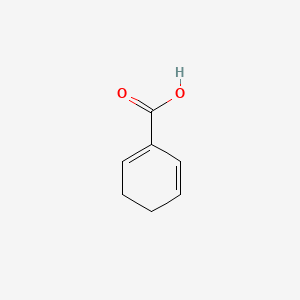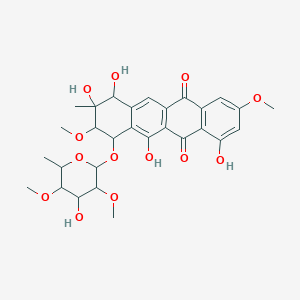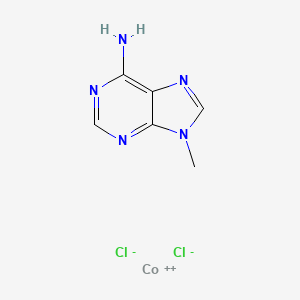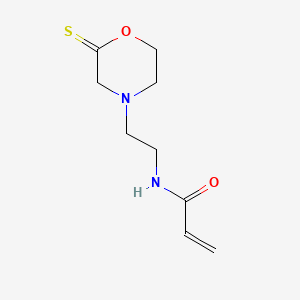
2-Thiomorpholinoethylacrylamide
Overview
Description
Synthesis Analysis
Two new thiomorpholino buffers, 2-thiomorpholinoethylacrylamide, and 3-thiomorpholinopropyl acrylamide, have been synthesized for use in immobilized pH gradients .Molecular Structure Analysis
The molecular structure of 2-Thiomorpholinoethylacrylamide can be determined using techniques such as X-ray crystallography . The molecular formula is C9H14N2O2S.Scientific Research Applications
Antimicrobial Activity : Thiomorpholine derivatives, including compounds related to 2-Thiomorpholinoethylacrylamide, have been explored for their antimicrobial properties. For instance, thiomorpholine derivatives were synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, revealing potential in the development of new bioactive molecules (Kardile & Kalyane, 2010).
Isoelectric Focusing : In the field of electrophoresis, 2-Thiomorpholinoethylacrylamide has been utilized as a buffer. Its introduction shifts the pK values of bases by +0.4 pH units, thus aiding in creating more buffers in the neutral pH region for isoelectric focusing applications (Chiari et al., 1990).
Medicinal Chemistry : Thiomorpholines, including derivatives like 2-Thiomorpholinoethylacrylamide, are important building blocks in medicinal chemistry. They have been used in the preparation of novel bicyclic thiomorpholine compounds that have shown interesting biological profiles, suggesting their potential in drug development (Walker & Rogier, 2013).
Biocompatible Materials : Research has shown that 2-Thiomorpholinoethylacrylamide can be used to prepare biocompatible materials. For example, a study on the atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine highlighted the potential of incorporating 2-Thiomorpholinoethylacrylamide into copolymers for biomedical applications (Ma et al., 2003).
Catalytic Applications : A study on the synthesis of N-metacrylamido thiomorpholine as a monomer and its use in preparing hydrogels revealed the potential of these materials in catalytic applications, particularly in the reduction of gold(III) ions to gold nanoparticles (Ilgın et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, Acrylamide, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure if swallowed .
properties
IUPAC Name |
N-[2-(2-sulfanylidenemorpholin-4-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-8(12)10-3-4-11-5-6-13-9(14)7-11/h2H,1,3-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNWXHDRJPAPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCOC(=S)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157014 | |
| Record name | 2-Thiomorpholinoethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinoethylacrylamide | |
CAS RN |
131374-18-0 | |
| Record name | 2-Thiomorpholinoethylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiomorpholinoethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the pK value of 2-thiomorpholinoethylacrylamide and how does its synthesis contribute to immobilized pH gradient techniques?
A1: 2-Thiomorpholinoethylacrylamide exhibits a pK value of 6.6 []. This value is significant because it helps bridge the gap between the commercially available Immobiline buffers with pK values of 7.0 and 8.5. This is particularly important in immobilized pH gradient isoelectric focusing, where a wider range of precisely controlled pH gradients is desirable for better separation of complex protein mixtures. The synthesis of 2-thiomorpholinoethylacrylamide, achieved by replacing an oxygen atom with a sulfur atom in the morpholino ring of a commercially available buffer, provides researchers with an additional tool to fine-tune the pH gradients in this technique [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
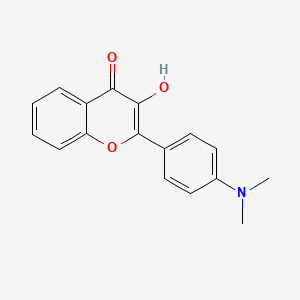
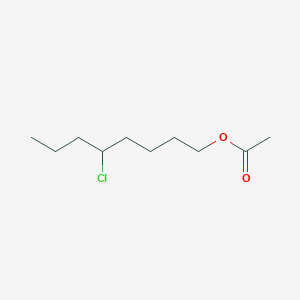
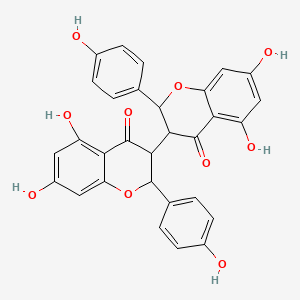
![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)



![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
